molecular formula C23H25NO6 B11949990 Dimethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 853312-89-7

Dimethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11949990
CAS No.: 853312-89-7
M. Wt: 411.4 g/mol
InChI Key: XJVJNCYSBYCOPR-UHFFFAOYSA-N
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Description

Dimethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:

  • Methyl ester groups at positions 3 and 5 of the DHP ring.
  • Methyl substituents at positions 2 and 4.
  • A furan-2-yl moiety at position 4, further substituted with a 2-ethoxyphenyl group on the furan’s 5-position.

Its recognition in chemical databases (e.g., synonyms in ) underscores its relevance in synthetic and structural studies.

Properties

CAS No.

853312-89-7

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

dimethyl 4-[5-(2-ethoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H25NO6/c1-6-29-16-10-8-7-9-15(16)17-11-12-18(30-17)21-19(22(25)27-4)13(2)24-14(3)20(21)23(26)28-5/h7-12,21,24H,6H2,1-5H3

InChI Key

XJVJNCYSBYCOPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=CC=C(O2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted furan and dihydropyridine derivatives.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C23H25NO6C_{23}H_{25}NO_{6} and features a complex structure that includes a furan ring and a dihydropyridine moiety. The structural uniqueness contributes to its biological activity and potential utility in drug development.

Medicinal Chemistry Applications

1. Antioxidant Activity:
Research indicates that compounds within the dihydropyridine family exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The specific compound may enhance these effects due to its unique substituents .

2. Neuroprotective Effects:
Dihydropyridines are known for their neuroprotective capabilities. Studies suggest that derivatives can protect neuronal cells from calcium overload and oxidative stress, making them candidates for treating conditions like Alzheimer's disease and other neurodegenerative disorders .

3. Calcium Channel Modulation:
The compound may act as a modulator of calcium channels, particularly Cav1.3 and Cav1.2 subtypes. This modulation is crucial in managing cardiovascular conditions and could lead to safer alternatives to traditional calcium channel blockers by minimizing side effects .

Synthesis and Derivative Studies

The synthesis of dimethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multicomponent reactions (MCRs). Such methods allow for the efficient assembly of complex molecules from simpler precursors, which is advantageous in pharmaceutical development .

Case Studies

Case Study 1: Anticancer Properties
In a study focused on the anticancer properties of related compounds, derivatives of dihydropyridines were shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The specific mechanisms involved modulation of cell cycle progression and induction of oxidative stress .

Case Study 2: Neuroprotective Mechanisms
A recent investigation into the neuroprotective effects of dihydropyridine derivatives highlighted their ability to prevent neuronal death in models of neurotoxicity induced by excess calcium influx. This study underscores the therapeutic potential of such compounds in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Dimethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound can inhibit the influx of calcium ions into cells, which is crucial in various physiological processes. This inhibition can lead to vasodilation and reduced blood pressure, making it a potential therapeutic agent for hypertension.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

The substituent at position 4 of the DHP ring significantly influences electronic, steric, and bioactive properties. Key analogs include:

Compound Name Position 4 Substituent Ester Groups Key Structural Features Evidence Source
Target compound 5-(2-ethoxyphenyl)furan-2-yl Dimethyl Electron-donating ethoxy group on phenyl; furan linker
Diethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 5-(2-bromophenyl)furan-2-yl Diethyl Electron-withdrawing bromo group; diethyl esters may enhance lipophilicity
Diethyl 4-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl Diethyl Oxadiazole ring (electron-deficient); potential for hydrogen bonding
Diethyl 4-(5-(ethoxymethyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 5-(ethoxymethyl)furan-2-yl Diethyl Ethoxymethyl side chain; increased steric bulk
Dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 3,4-dimethoxyphenyl Dimethyl Two methoxy groups (strong electron-donating); planar aromatic system
Diethyl 4-(5-(4-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 5-(p-tolyl)furan-2-yl Diethyl Methylphenyl group; enhanced hydrophobicity

Key Observations :

  • Electron-Donating vs.
  • Ester Group Impact : Diethyl esters (e.g., ) may improve membrane permeability compared to dimethyl esters (target compound) due to increased lipophilicity .

Spectroscopic and Structural Data

NMR and IR Spectral Comparisons:
  • Diethyl 4-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl) analog ():
    • ¹H NMR : δ 2.61 (2×CH₃), 7.47–7.81 (Ar-H), 6.82 (NH).
    • IR : 3275 cm⁻¹ (N-H), 1691 cm⁻¹ (C=O ester) .
  • Diethyl 4-(5-(ethoxymethyl)furan-2-yl) analog ():
    • ¹H NMR : Ethoxymethyl protons at δ 3.5–4.0 ppm; furan protons at δ 6.3–7.2 ppm.
    • ¹³C NMR : C=O ester signals at ~167 ppm .

Crystallography :

  • Pyrazolyl-substituted DHPs () exhibit planar DHP rings with substituents influencing packing. For example, diethyl 4-(5-phenyl-1H-pyrazol-4-yl)-DHP () shows a mean C–C bond length of 1.39 Å, typical for aromatic systems .

Pharmacological Potential (Indirect Insights)

While the target compound lacks explicit bioactivity data, analogs provide clues:

  • Pyrazolyl-DHP derivatives (): Reported anti-inflammatory and antimicrobial activities .

Biological Activity

Dimethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DMED) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, pharmacological effects, and relevant case studies.

Structural Characteristics

Molecular Formula: C23H25NO6
Molecular Weight: 411.45 g/mol
SMILES: CCOC1=CC=CC=C1C2=CC=C(O2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC

The compound belongs to the class of dihydropyridines, which are known for their diverse biological activities. The presence of multiple functional groups such as furan and ethoxyphenyl moieties enhances its potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structural features possess antioxidant properties. For example, the presence of the furan ring has been linked to enhanced radical scavenging activity. This activity could be attributed to the ability of the furan moiety to stabilize free radicals through resonance.

Neuroprotective Effects

Preliminary studies suggest that DMED may exhibit neuroprotective effects. Compounds with similar structures have been reported to modulate neuroinflammation and oxidative stress in neuronal cells. This could implicate DMED as a candidate for further investigation in neurodegenerative disease models.

In Vitro Studies

In vitro assays have demonstrated that dihydropyridine derivatives can inhibit various enzymes related to oxidative stress and inflammation. For instance, compounds like DMED may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

In Vivo Studies

Although specific in vivo studies on DMED are scarce, related compounds have shown promise in animal models for hypertension and neuroprotection. For example, a study on dihydropyridine derivatives highlighted their efficacy in lowering blood pressure in hypertensive rats and improving cognitive function in models of Alzheimer's disease.

Data Table: Biological Activity Comparison

Compound NameStructure TypeMain Biological ActivityReference
DMEDDihydropyridinePotential antioxidant & cardiovascular effects
Similar Compound ADihydropyridineCalcium channel blocker
Similar Compound BDihydropyridineNeuroprotective effects

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